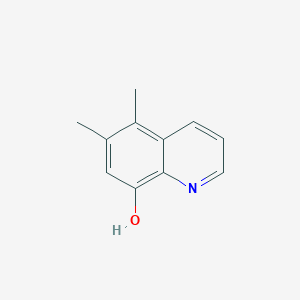
5,6-Dimethylquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethylquinolin-8-ol: is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of methyl groups at the 5 and 6 positions and a hydroxyl group at the 8 position of the quinoline ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylquinolin-8-ol typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For example, the reaction of 2-aminoacetophenone with acetaldehyde in the presence of a Lewis acid catalyst such as zinc chloride can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 5,6-Dimethylquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8 position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions that are ortho or para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 5,6-Dimethylquinolin-8-ol is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and material science.
Biology: In biological research, this compound is studied for its antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a potential candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable molecule in medicinal chemistry.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 5,6-Dimethylquinolin-8-ol involves its interaction with molecular targets such as enzymes, receptors, and DNA. The hydroxyl group at the 8 position can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methyl groups at the 5 and 6 positions can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
- 2-Methylquinolin-8-ol
- 2,5-Dimethylquinolin-8-ol
- 5,7-Dimethylquinolin-8-ol
Comparison: 5,6-Dimethylquinolin-8-ol is unique due to the specific positioning of the methyl groups and the hydroxyl group. This configuration can influence its chemical reactivity, biological activity, and physical properties. For example, 2-Methylquinolin-8-ol lacks the additional methyl group at the 6 position, which can affect its steric and electronic properties. Similarly, 5,7-Dimethylquinolin-8-ol has a different methyl group arrangement, leading to variations in its chemical behavior and applications.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
5,6-dimethylquinolin-8-ol |
InChI |
InChI=1S/C11H11NO/c1-7-6-10(13)11-9(8(7)2)4-3-5-12-11/h3-6,13H,1-2H3 |
InChIキー |
QXDDLHPVGCURPP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1C)C=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


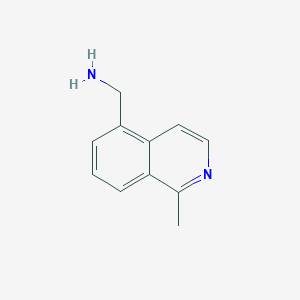

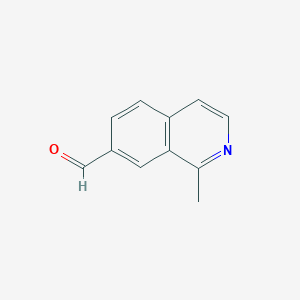
![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)
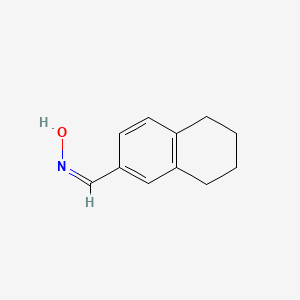
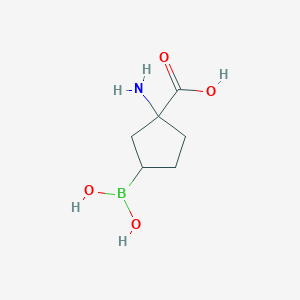

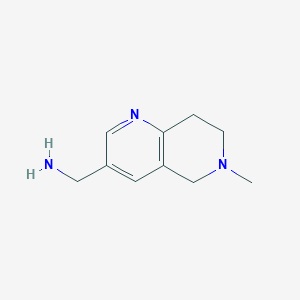

![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)


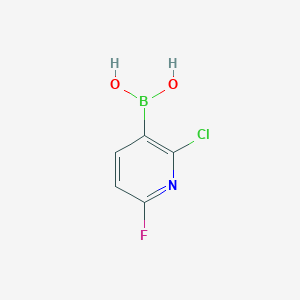
![5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole](/img/structure/B11913341.png)
